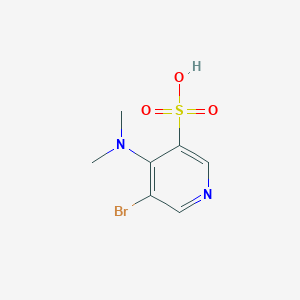
5-Bromo-4-(dimethylamino)pyridine-3-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-(dimethylamino)pyridine-3-sulfonic acid is a chemical compound with the molecular formula C7H9BrN2O3S and a molecular weight of 281.13 g/mol . This compound is characterized by the presence of a bromine atom, a dimethylamino group, and a sulfonic acid group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(dimethylamino)pyridine-3-sulfonic acid typically involves the bromination of 4-(dimethylamino)pyridine-3-sulfonic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position of the pyridine ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production of by-products and waste.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-(dimethylamino)pyridine-3-sulfonic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives.
Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or thiourea in the presence of a base like sodium hydroxide.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution Reactions: Formation of 5-substituted pyridine derivatives.
Oxidation Reactions: Formation of sulfonic acid derivatives.
Reduction Reactions: Formation of amine derivatives.
Scientific Research Applications
5-Bromo-4-(dimethylamino)pyridine-3-sulfonic acid has several applications in scientific research, including:
Biology: Employed in the study of enzyme inhibition and as a probe for studying biological pathways.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-4-(dimethylamino)pyridine-3-sulfonic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the dimethylamino group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile or a nucleophile, depending on the reaction conditions, and can form covalent bonds with target molecules. This interaction can lead to the inhibition or activation of specific enzymes or receptors, thereby modulating biological pathways .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)pyridine-3-sulfonic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Bromo-4-(methylamino)pyridine-3-sulfonic acid: Contains a methylamino group instead of a dimethylamino group, affecting its steric and electronic properties.
5-Bromo-4-(dimethylamino)pyridine: Lacks the sulfonic acid group, altering its solubility and reactivity.
Uniqueness
5-Bromo-4-(dimethylamino)pyridine-3-sulfonic acid is unique due to the presence of both the bromine atom and the sulfonic acid group, which confer distinct reactivity and solubility properties. This combination makes it a versatile compound for various chemical reactions and applications in scientific research .
Properties
Molecular Formula |
C7H9BrN2O3S |
|---|---|
Molecular Weight |
281.13 g/mol |
IUPAC Name |
5-bromo-4-(dimethylamino)pyridine-3-sulfonic acid |
InChI |
InChI=1S/C7H9BrN2O3S/c1-10(2)7-5(8)3-9-4-6(7)14(11,12)13/h3-4H,1-2H3,(H,11,12,13) |
InChI Key |
CPXUJAMOIWWKNJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=NC=C1S(=O)(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



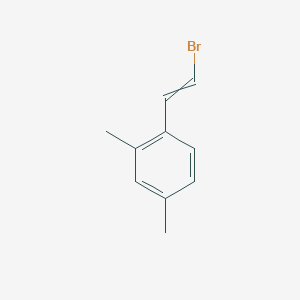

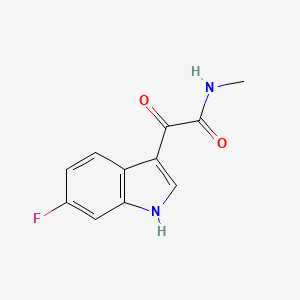
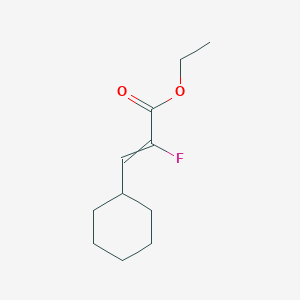

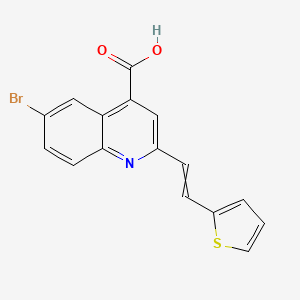
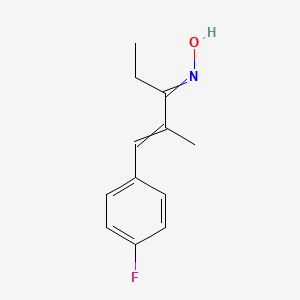
![3-[4-(1,1,2,3,3,3-Hexafluoro-propoxy)-phenyl]-acrylic acid](/img/structure/B11823031.png)
![(3S,8S,9S,10S,13S,14S,17S)-10,13-dimethyl-17-[(2S)-1-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B11823041.png)


![2-((4'-Bromo-[1,1'-biphenyl]-4-yl)sulfinyl)acetamide](/img/structure/B11823062.png)
![5-[(3-bromophenyl)methylidene]-3-(2,4-dichlorobenzoyl)-2-sulfanylideneimidazolidin-4-one](/img/structure/B11823065.png)
